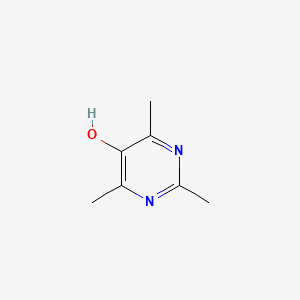

2,4,6-三甲基-5-羟基嘧啶

描述

Synthesis Analysis

The synthesis of 2,4,6-Trimethyl-5-hydroxypyrimidine and its derivatives involves various strategies, including multicomponent reactions, green chemistry methodologies, and catalyst-free conditions. For instance, a "One Pot," environmentally friendly, multicomponent synthesis approach has been employed to create multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines, demonstrating the compound's adaptability to green synthesis techniques (Gupta et al., 2014). Additionally, an efficient, catalyst-free, and aqueous ethanol-mediated synthesis pathway has been developed for 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, highlighting the advances in synthesizing pyrimidine derivatives under mild and environmentally benign conditions (Ibberson et al., 2023).

Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethyl-5-hydroxypyrimidine derivatives exhibits a range of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for understanding their chemical reactivity and physical properties. Studies on symmetrically 4,6-disubstituted 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines have revealed the significance of molecular-electronic structures and charge-assisted hydrogen bonding in determining the compound's behavior and potential applications (Quesada et al., 2004).

Chemical Reactions and Properties

2,4,6-Trimethyl-5-hydroxypyrimidine undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. The compound's reactivity has been leveraged in the preparation of metal-complexing molecular rods and antibacterial agents, demonstrating its utility in creating complex molecular architectures and pharmaceuticals (Schwab et al., 2002; Rauckman et al., 1980).

科学研究应用

1. Synthesis of Functionalized Pyridines and Pyrimidines

- Application Summary : An efficient protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed. This method uses commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .

- Methods of Application : In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .

- Results or Outcomes : The result is the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines .

2. Pharmacologically Active Decorated Six-Membered Diazines

- Application Summary : Pyrimidine derivatives, including 2,4,6-Trimethyl-5-hydroxypyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity. They exhibit a wide range of biological activities .

- Methods of Application : Various synthetic approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results or Outcomes : These versatile biological activities include modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

3. Electrochemical Synthesis

- Application Summary : The electrochemical synthesis of 2,4,5-triamino-6-hydroxypyrimidine has been improved .

- Methods of Application : The specific methods of application or experimental procedures for this synthesis are not detailed in the available information .

- Results or Outcomes : The outcome of this research is an improved method for the electrochemical synthesis of 2,4,5-triamino-6-hydroxypyrimidine .

4. Synthesis of Anisole Containing Pyrimidines

- Application Summary : Anisole containing 2,4,5,6-tetrasubstituted pyrimidines have been synthesized .

- Methods of Application : The specific methods of application or experimental procedures for this synthesis are not detailed in the available information .

- Results or Outcomes : The outcome of this research is the successful synthesis of anisole containing 2,4,5,6-tetrasubstituted pyrimidines .

安全和危害

未来方向

属性

IUPAC Name |

2,4,6-trimethylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-7(10)5(2)9-6(3)8-4/h10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCROIESOAJCDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221441 | |

| Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethyl-5-hydroxypyrimidine | |

CAS RN |

71267-12-4 | |

| Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071267124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7,9,11-Tetrahydroxy-3-methyl-5,6-dihydrobenzo[a]tetracene-8,13-dione](/img/structure/B1201248.png)

![N-(4-fluorophenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1201252.png)

![1-(2-Chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea](/img/structure/B1201255.png)

![2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B1201257.png)

![N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester](/img/structure/B1201260.png)